molecular formula C12H16N2O2 B13842911 N-[2-(4-acetamidophenyl)ethyl]acetamide

N-[2-(4-acetamidophenyl)ethyl]acetamide

Cat. No.: B13842911
M. Wt: 220.27 g/mol
InChI Key: IAEBRIAQBZQTPQ-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) Derivatives in Chemical Science

Acetamide derivatives form a cornerstone of medicinal chemistry and materials science. The acetamide group, with its characteristic -NHC(=O)CH₃ moiety, is a prevalent feature in a multitude of biologically active compounds. This functional group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. The versatility of the acetamide scaffold allows for a wide range of structural modifications, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.

Historically, acetamide derivatives have been at the forefront of drug discovery. A prime example is acetaminophen (B1664979) (paracetamol), a widely used analgesic and antipyretic. The success of such molecules has spurred extensive research into other acetamide-containing compounds, leading to the discovery of agents with diverse therapeutic applications, including anti-inflammatory, anticonvulsant, and antimicrobial activities.

Rationale for Comprehensive Academic Investigation of N-[2-(4-acetamidophenyl)ethyl]acetamide

A comprehensive academic investigation of this compound is warranted due to its unique structural features, which suggest potential for interesting chemical and biological properties. The molecule possesses two acetamide groups, one directly attached to a phenyl ring via an ethyl linker and another on the phenyl ring itself. This di-acetamido structure presents several points of interest:

Potential for Bivalent Interactions: The presence of two functional groups capable of hydrogen bonding could allow for simultaneous interaction with multiple sites on a biological target, potentially leading to enhanced affinity and specificity.

Metabolic Stability: The acetamide groups may influence the metabolic profile of the molecule, potentially leading to a different pharmacokinetic profile compared to related mono-substituted compounds.

Synthetic Versatility: The structure serves as a template for the synthesis of a library of analogues, where modifications to the phenyl ring, the ethyl linker, or the acetamide groups could be systematically explored.

Despite this theoretical potential, a thorough review of scientific literature indicates a notable scarcity of dedicated research on this compound. This knowledge gap itself provides a strong rationale for its investigation, as it represents an unexplored area of chemical space.

Historical Context of Related Phenylacetamide Research Paradigms

Research into phenylacetamide derivatives has a rich history, dating back to the late 19th and early 20th centuries with the discovery of the analgesic properties of compounds like phenacetin. wikipedia.org This early work established the phenylacetamide core as a privileged scaffold in medicinal chemistry.

Throughout the 20th century, research paradigms shifted towards understanding the structure-activity relationships (SAR) of these compounds. The systematic modification of the phenyl ring and the acetamide group led to the development of numerous derivatives with a wide spectrum of biological activities. For instance, the introduction of different substituents on the phenyl ring was found to modulate the anti-inflammatory and analgesic potency of these compounds.

More recent research has focused on the development of phenylacetamide derivatives as anticancer agents, with studies exploring their ability to induce apoptosis in various cancer cell lines. nih.gov The historical trajectory of phenylacetamide research highlights a continuous evolution from serendipitous discoveries to rational drug design, underscoring the enduring importance of this chemical class.

Overview of Current Research Trajectories for this compound Analogues

While direct research on this compound is not prominent, the broader class of its analogues is the subject of active investigation across several research trajectories:

Novel Anticancer Agents: A significant area of focus is the synthesis and evaluation of phenylacetamide derivatives as potential anticancer drugs. Researchers are exploring modifications to the core structure to enhance cytotoxicity against various cancer cell lines. nih.gov

Antimicrobial and Antifungal Agents: The development of new antimicrobial agents is a critical global health priority. Phenylacetamide analogues are being investigated for their potential to combat bacterial and fungal infections.

Neurological Disorders: The structural similarity of some phenylacetamide derivatives to endogenous neurotransmitters has prompted research into their potential application in treating neurological disorders, such as depression. nih.gov

Anti-inflammatory and Analgesic Drugs: The traditional therapeutic application of phenylacetamides continues to be an active area of research, with a focus on developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

These research trajectories for analogous compounds provide a roadmap for the potential future investigation of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-[2-(4-acetamidophenyl)ethyl]acetamide

InChI

InChI=1S/C12H16N2O2/c1-9(15)13-8-7-11-3-5-12(6-4-11)14-10(2)16/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

IAEBRIAQBZQTPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 4 Acetamidophenyl Ethyl Acetamide

Established Synthetic Pathways for the Core N-[2-(4-acetamidophenyl)ethyl]acetamide Scaffold

The construction of the this compound molecule is typically achieved through well-defined, multi-step synthetic routes. These pathways rely on fundamental organic transformations to build the di-acetylated phenethylamine (B48288) backbone.

Multi-step Reaction Protocols for this compound Synthesis

A plausible and commonly employed strategy for the synthesis of this compound involves a three-step sequence starting from 4-nitrophenethylamine. This protocol is designed for the sequential and selective acetylation of the two distinct amino groups present in the precursor after a reduction step.

Step 1: Selective Acetylation of the Aliphatic Amine The synthesis commences with the selective N-acetylation of the primary aliphatic amine of 4-nitrophenethylamine. The aliphatic amine is significantly more nucleophilic than the aromatic nitro group, allowing for a targeted reaction. This transformation is typically achieved using standard acetylating agents.

Reactants: 4-nitrophenethylamine, Acetyl chloride or Acetic anhydride (B1165640).

Solvent: A suitable aprotic solvent such as Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF).

Conditions: The reaction is often carried out at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the acylation, followed by stirring at room temperature. A mild base, like triethylamine (B128534) or pyridine (B92270), is used to neutralize the hydrochloric acid byproduct when acetyl chloride is the reagent.

Step 2: Reduction of the Aromatic Nitro Group The intermediate, N-[2-(4-nitrophenyl)ethyl]acetamide, is then subjected to a reduction of the nitro group to form a primary aromatic amine. This is a critical step that forms the key intermediate, N-[2-(4-aminophenyl)ethyl]acetamide. Several reduction methods are effective:

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas and a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) researchgate.netresearchgate.net.

Step 3: Acetylation of the Aromatic Amine The final step is the acetylation of the newly formed aromatic amino group of N-[2-(4-aminophenyl)ethyl]acetamide. This yields the target compound, this compound. The reaction conditions are similar to the first acetylation step, utilizing acetyl chloride or acetic anhydride.

Key Intermediate Identification and Trapping Strategies

The pivotal intermediate in this synthetic pathway is N-[2-(4-aminophenyl)ethyl]acetamide . The successful isolation and purification of this compound are crucial for obtaining a high yield and purity of the final product.

Identification: The structure of this intermediate is confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy: Would show characteristic signals for the aromatic protons, the ethyl bridge protons, and the protons of the two different amine groups (one amide, one primary aromatic amine) and the acetyl methyl group.

Mass Spectrometry: Would confirm the molecular weight of the intermediate.

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the N-H stretches of both the amide and the primary amine, as well as the C=O stretch of the amide.

Trapping Strategies: In the context of this synthesis, "trapping" refers to the efficient isolation of the N-[2-(4-aminophenyl)ethyl]acetamide intermediate after the reduction step. This is typically achieved by:

Work-up Procedure: After the reduction reaction, a standard aqueous work-up is performed. If a metal/acid reduction is used, the reaction mixture is first basified to neutralize the acid and precipitate the metal salts, which are then removed by filtration researchgate.net.

Extraction: The intermediate is extracted from the aqueous layer into an organic solvent.

Purification: Purification is commonly achieved through recrystallization or column chromatography to ensure that any unreacted starting material or byproducts are removed before proceeding to the final acetylation step.

The purity of this key intermediate directly impacts the efficiency of the final step and the ease of purification of the this compound product.

Optimization of Reaction Conditions and Yield for this compound

Table 1: Parameters for Optimization in the Synthesis of this compound

Step Parameter to Optimize Typical Range/Options Goal
1. First Acetylation Acetylating Agent Acetic Anhydride vs. Acetyl Chloride Maximize selectivity, minimize side reactions
Temperature 0 °C to Room Temperature Control exothermicity, prevent di-acylation if possible
Base Triethylamine, Pyridine, none (with anhydride) Efficiently scavenge acid byproduct, avoid catalysis of side reactions
Solvent DCM, THF, Ethyl Acetate (B1210297) Ensure solubility of reactants, facilitate work-up
2. Nitro Reduction Reducing Agent Pd/C, H₂; Sn/HCl; Fe/HCl; NaBH₄/Catalyst Achieve high conversion, simplify purification
Catalyst Loading 1-10 mol% (for catalytic hydrogenation) Ensure complete reaction in a reasonable time
Pressure (H₂) 1-5 atm Optimize reaction rate for hydrogenation
Temperature Room Temperature to 60 °C Balance reaction rate and selectivity
3. Second Acetylation Reaction Time 1-12 hours Drive reaction to completion
Stoichiometry of Reagent 1.0 to 1.5 equivalents of acetylating agent Ensure full conversion without excess reagent complicating purification

Advanced Synthetic Approaches and Process Intensification

Beyond established batch protocols, modern synthetic chemistry seeks to enhance the synthesis of molecules like this compound through advanced methodologies that offer improvements in speed, efficiency, and environmental impact.

Microwave-Assisted Synthesis Techniques for Acetamide (B32628) Linkages

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, particularly in the formation of amide bonds. The acetylation steps in the synthesis of this compound are well-suited for this technology.

Principle: Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This can dramatically reduce reaction times compared to conventional heating methods.

Application: Both acetylation steps could be performed in a dedicated microwave reactor. The reaction of the respective amine (4-nitrophenethylamine or N-[2-(4-aminophenyl)ethyl]acetamide) with acetic anhydride can often be completed in minutes rather than hours.

Advantages:

Rate Enhancement: Significant reduction in reaction time.

Improved Yields: The rapid heating can sometimes minimize the formation of side products.

Solvent-Free Conditions: In some cases, microwave-assisted amidations can be performed without a solvent, which aligns with green chemistry principles.

Table 2: Comparison of Conventional vs. Microwave-Assisted Acetylation

Parameter Conventional Heating Microwave Irradiation
Reaction Time Typically 2-6 hours Typically 5-15 minutes
Heating Method External (oil bath, heating mantle) Internal, direct molecular heating
Temperature Control Slower, potential for thermal gradients Rapid, precise
Typical Yield Good to Excellent Often comparable or higher

| Energy Efficiency | Lower | Higher |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by adopting several strategies.

Atom Economy: The acetylation steps using acetic anhydride have better atom economy than those using acetyl chloride, as the byproduct is acetic acid rather than hydrochloric acid.

Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethyl acetate or 2-methyltetrahydrofuran (B130290) (2-MeTHF) would reduce the environmental impact.

Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation for the nitro reduction step is a prime example of a green chemistry approach. It avoids the use of stoichiometric amounts of metals and strong acids, which generate significant waste researchgate.netresearchgate.net.

Energy Efficiency: Employing microwave-assisted synthesis, as discussed above, reduces energy consumption due to shorter reaction times.

Waste Reduction: Optimizing reactions to maximize yield and minimize byproduct formation directly contributes to waste reduction. Additionally, developing processes that allow for the recycling of catalysts and solvents further enhances the sustainability of the synthesis.

By integrating these advanced and green principles, the synthesis of this compound can be transformed from a conventional laboratory procedure into a more efficient, safer, and sustainable process.

Solid-State and Solvent-Free Synthesis Applications for Related Acetamide Derivatives

In recent years, principles of green chemistry have spurred the development of solvent-free and solid-state synthetic methods for amide bond formation. These techniques offer significant advantages, including reduced environmental impact, operational simplicity, and often, enhanced reaction rates. researchgate.net

Microwave-assisted solvent-free synthesis has emerged as a prominent method for preparing acetamides. This approach involves the direct reaction of amines with an acetyl donor under microwave irradiation, often without the need for a catalyst. The key benefits of this technology are the remarkably short reaction times and the elimination of hazardous solvents. researchgate.net For instance, various amides have been successfully synthesized by reacting carboxylic acids with urea (B33335) in the presence of boric acid as a catalyst, involving simple trituration followed by direct heating. researchgate.net

Another approach is the direct amidation of phenyl esters with aryl amines, which can be performed under transition metal- and solvent-free conditions using an environmentally benign base like sodium hydride (NaH). rsc.org Solid-supported reagents, such as Nafion® NR50, have also been utilized to catalyze the Ritter reaction between alcohols and nitriles under microwave irradiation, providing an atom-economic, solvent-free route to amides. science.gov These methodologies, while demonstrated on a range of acetamide derivatives, lay a foundation for the potential green synthesis of this compound.

Table 1: Comparison of Green Synthesis Methods for Acetamides

Method Key Features Reactants Catalyst/Conditions Advantages
Microwave-assisted Synthesis Solvent-free, rapid Amines + Acetyl donor No catalyst, microwave irradiation Fast, clean, no solvent waste researchgate.net
Boric Acid Catalysis Solvent-free, simple Carboxylic acid + Urea Boric acid, direct heating Inexpensive, efficient, green catalyst researchgate.net
Phenyl Ester Amidation Transition metal-free Phenyl esters + Aryl amines Sodium hydride (NaH), solvent-free High atom economy, avoids heavy metals rsc.org

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These strategies focus on the phenylethyl moiety, the acetamidophenyl ring, and the acetamide linkages.

The 2-phenethylamine scaffold is a common motif in medicinal chemistry and a key component of the target molecule. nih.gov Its modification can lead to analogues with altered properties. Strategies often begin with 1-phenylethylamine (B125046) or its derivatives, which can be used as building blocks. For example, novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been developed using the Leuckart synthetic pathway. nih.govresearchgate.net

Further functionalization can involve reactions on the ethylamine (B1201723) portion of the moiety. The primary amine of a precursor like 4-aminophenylethylamine can be a site for various transformations before the final N-acetylation steps. The versatility of the phenethylamine structure allows for substitutions on the phenyl ring (as discussed in 2.3.2) and modifications to the ethyl chain, although the latter is less commonly explored in the context of this specific parent compound. The development of chiral derivatizing agents containing 1-phenylethylamine highlights the importance of stereochemistry in this class of compounds. nih.gov

For instance, the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrates how substituents (like nitro and methoxy (B1213986) groups) can be incorporated onto the N-phenyl ring. nih.gov These syntheses often start with the corresponding substituted anilines, which are then acylated. Similarly, a wide range of N-phenylacetamide derivatives have been prepared with diverse substitution patterns on the phenyl ring to explore structure-activity relationships. nih.gov

Table 2: Examples of Substituted N-Phenylacetamide Derivatives

Substituent on Phenyl Ring Starting Material Example Synthetic Goal
Nitro (ortho, para) 2-nitroaniline, 4-nitroaniline Modulate electronic properties nih.gov
Methoxy Anisidine derivatives Alter lipophilicity and hydrogen bonding capacity nih.gov
Halogens (Cl, F) Chloroanilines, Fluoroanilines Introduce metabolically stable, lipophilic groups nih.gov

Incorporating heterocyclic moieties is a widely used strategy in drug discovery to enhance structural diversity and modulate physicochemical properties. nih.gov Numerous acetamide derivatives featuring heterocyclic systems have been synthesized.

A common approach involves coupling a heterocyclic amine with a substituted phenylacetic acid. For example, new series of heterocyclic amides have been synthesized by reacting heterocyclic amines (like aminothiazoles or aminopyrazines) with substituted phenylacetic acids in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Another strategy involves the nucleophilic substitution reaction of a chloro-acetamide derivative with a heterocyclic thiol. This has been used to prepare N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives. nih.govresearchgate.net The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties also highlights the introduction of a thiazole (B1198619) ring system onto the core structure. nih.gov Furthermore, heterocyclic systems like oxadiazole have been incorporated into acetamide-containing molecules. archivepp.com

The acetamide group (-NHCOCH₃) itself, along with the second amide linkage in the parent molecule, can be a point of modification, although it is generally stable. Functionalization can refer to the synthesis of analogues where the groups attached to the amide nitrogen or carbonyl carbon are varied.

The formation of the amide bond is the key step. This is typically achieved via nucleophilic acyl substitution, reacting an amine with a more reactive carboxylic acid derivative like an acyl chloride. chemistrysteps.comcommonorganicchemistry.com The reactivity of the amine and the acylating agent can be tuned to control the outcome.

While the amide bond is robust, it can undergo specific chemical transformations. For example, amides can be reduced to amines using strong reducing agents like LiAlH₄. libretexts.org They can also be hydrolyzed back to a carboxylic acid and an amine under harsh acidic or basic conditions. chemistrysteps.comlibretexts.org More advanced methods allow for the conversion of acetamides into other functional groups. For instance, secondary acetamides can be converted to imidoyl chlorides, which can then be used to release the corresponding amine hydrochloride salts under mild conditions. organic-chemistry.org The influence of the acetamide functional group on molecular properties has been studied, noting that it can be a preferential site for sodium cation localization in mass spectrometry analysis. nih.govnih.gov

Mechanistic Studies of Synthesis Reactions

The primary reaction for forming the two amide bonds in this compound is nucleophilic acyl substitution. The mechanism varies slightly depending on the nature of the acylating agent. studysmarter.co.uk

When an acyl chloride is used as the acylating agent, the reaction proceeds through a highly reactive electrophile. The amine's lone pair of electrons attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group. A base, often a second equivalent of the amine or a non-nucleophilic base like triethylamine, is typically required to neutralize the HCl byproduct. commonorganicchemistry.commasterorganicchemistry.com

If a carboxylic acid is the starting material, direct reaction with an amine is generally inefficient. This is because the acidic carboxylic acid and the basic amine undergo a rapid acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, the reaction often requires high temperatures to drive off water, or more commonly, the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or EDC. These agents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine under milder conditions. chemistrysteps.com

The reaction can also proceed from an ester in a process called aminolysis. This reaction is generally slower than with acyl chlorides because an alkoxide is a poorer leaving group than a halide. Thus, more forcing conditions may be required. chemistrysteps.com

Under acidic hydrolysis conditions, the mechanism involves the initial protonation of the amide carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by water. A proton transfer to the nitrogen atom makes the amino group a better leaving group, which is subsequently eliminated upon reformation of the carbonyl, yielding a protonated carboxylic acid and an amine. libretexts.org

Reaction Mechanism Elucidation for this compound Formation

The pivotal step in the proposed synthesis of this compound is the N-acetylation of the primary aromatic amine, N-[2-(4-aminophenyl)ethyl]acetamide. This transformation is a classic example of nucleophilic acyl substitution.

The reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride. orientjchem.orgyoutube.com The mechanism commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group of N-[2-(4-aminophenyl)ethyl]acetamide on the electrophilic carbonyl carbon of the acetylating agent.

In the case of acetic anhydride:

The nitrogen atom of the primary amine attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate.

This intermediate is unstable and collapses by eliminating a stable leaving group, the acetate ion (CH₃COO⁻).

A proton is then transferred from the positively charged nitrogen atom to a base in the reaction medium (which can be another amine molecule or an added base like pyridine), resulting in the formation of the final product, this compound, and acetic acid as a byproduct. mdpi.com

In the case of acetyl chloride:

The mechanism is analogous, with the amine's nitrogen atom attacking the carbonyl carbon of acetyl chloride.

The tetrahedral intermediate formed subsequently collapses, expelling a chloride ion (Cl⁻), which is an excellent leaving group.

A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. youtube.com

A plausible reaction scheme is depicted below:

Role of Catalysts and Reagents in Directed Synthesis

The selection of appropriate catalysts and reagents is crucial for achieving high yields and purity in the synthesis of this compound. The primary reagents are the acetylating agent and a base, while catalysts can be employed to enhance the reaction rate and efficiency.

Reagents:

Acetylating Agents: Acetic anhydride and acetyl chloride are the most common and effective reagents for this transformation. orientjchem.org Acetic anhydride is often preferred due to its lower cost and the formation of a less corrosive byproduct (acetic acid) compared to acetyl chloride (hydrochloric acid). mdpi.com Acetonitrile has also been explored as a milder and safer acetylating agent in the presence of a Lewis acid catalyst. nih.gov

Bases: In reactions involving acetyl chloride, a base is essential to neutralize the HCl produced. youtube.com Tertiary amines like pyridine or triethylamine are commonly used for this purpose. They act as scavengers for the acid, preventing the protonation of the starting amine, which would render it non-nucleophilic. When acetic anhydride is used, a base is not strictly necessary but can be added to accelerate the reaction.

Catalysts:

While many N-acetylation reactions proceed without a catalyst, certain catalysts can significantly improve the reaction conditions and outcomes.

Acid Catalysts: Acetic acid itself can act as a catalyst in N-acylation reactions when esters are used as the acyl source. rsc.orgresearchgate.net For the more reactive acetylating agents like acetic anhydride, strong acid catalysis is generally not required.

Lewis Acid Catalysts: Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and alumina (B75360) (Al₂O₃) have been shown to catalyze N-acetylation reactions. orientjchem.orgnih.gov They function by activating the acetylating agent, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. For instance, alumina has been effectively used as a catalyst for N-acetylation using acetonitrile. nih.gov

Iodine: Elemental iodine has been reported as a mild and efficient catalyst for the N-acylation of amines with acetyl chloride under solvent-free conditions. tandfonline.com It is believed to activate the acetyl chloride, facilitating the reaction.

The following table summarizes the roles of various catalysts and reagents in the directed synthesis of this compound.

Reagent/CatalystRole in SynthesisAdvantages
Acetic Anhydride Acetylating AgentReadily available, cost-effective, forms a less corrosive byproduct.
Acetyl Chloride Acetylating AgentHighly reactive, leading to faster reaction times.
Pyridine/Triethylamine BaseNeutralizes acidic byproducts (e.g., HCl), driving the reaction forward.
Alumina (Al₂O₃) Lewis Acid CatalystActivates the acetylating agent, environmentally friendly. nih.gov
Iodine CatalystMild, efficient, allows for solvent-free conditions. tandfonline.com
Acetic Acid Acid CatalystCan catalyze N-acylation when less reactive acyl sources are used. rsc.orgresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of N 2 4 Acetamidophenyl Ethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum of N-[2-(4-acetamidophenyl)ethyl]acetamide provides a unique fingerprint of its proton environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the ethyl bridge protons, and the methyl protons of the two acetamido groups.

The protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, a characteristic AA'BB' system, in the aromatic region of the spectrum. The ethyl bridge protons (-CH₂-CH₂-) are expected to present as two triplets, assuming free rotation, due to coupling with each other. The two acetamido groups, one attached to the phenyl ring and the other to the ethyl chain, give rise to two distinct singlet signals for their methyl protons (-CH₃) and two signals for the amide protons (-NH-). The chemical shifts of these amide protons can be broad and their position may vary depending on the solvent and concentration.

A representative data table for the predicted ¹H NMR chemical shifts is provided below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH (ortho to -NHAc)~7.4-7.6Doublet~8-9
Aromatic CH (ortho to -CH₂-)~7.1-7.3Doublet~8-9
Phenyl-NH~9.5-10.0Singlet (broad)-
Ethyl-CH₂ (adjacent to phenyl)~2.7-2.9Triplet~7-8
Ethyl-CH₂ (adjacent to -NHAc)~3.4-3.6Triplet~7-8
Ethyl-NH~5.8-6.2Triplet (broad)~5-6
Phenyl-C(O)CH₃~2.1Singlet-
Ethyl-C(O)CH₃~1.9Singlet-

Carbon-13 (¹³C) NMR Spectroscopic Confirmation

Complementing the proton data, the ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum would show signals for the two carbonyl carbons (C=O), the aromatic carbons, the two aliphatic carbons of the ethyl bridge, and the two methyl carbons from the acetyl groups. The chemical shifts provide insight into the electronic environment of each carbon atom.

A summary of the expected ¹³C NMR chemical shifts is presented in the following table.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl-C=O~168-170
Ethyl-C=O~170-172
Aromatic C (quaternary, attached to -NHAc)~137-139
Aromatic C (quaternary, attached to -CH₂-)~132-134
Aromatic CH (ortho to -NHAc)~119-121
Aromatic CH (ortho to -CH₂-)~129-131
Ethyl-CH₂ (adjacent to phenyl)~35-37
Ethyl-CH₂ (adjacent to -NHAc)~40-42
Phenyl-C(O)CH₃~24-26
Ethyl-C(O)CH₃~22-24

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

To unequivocally establish the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the two methylene (B1212753) groups of the ethyl bridge, confirming their connectivity. Cross-peaks between the aromatic protons would also be visible, helping to assign their relative positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each protonated carbon atom will show a cross-peak with its attached proton(s). This allows for the unambiguous assignment of the signals for the aromatic CH groups and the ethyl bridge CH₂ groups in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, the methyl protons of the ethyl-acetamide group would show a correlation to the adjacent carbonyl carbon and the neighboring methylene carbon. Similarly, the aromatic protons would show correlations to neighboring and quaternary aromatic carbons, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups and molecular vibrations within the compound.

Fourier Transform Infrared (FT-IR) Spectroscopic Profiling

The FT-IR spectrum of this compound is dominated by characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:

N-H Stretching: Two distinct bands are expected in the region of 3200-3400 cm⁻¹, corresponding to the two different amide N-H groups.

C=O Stretching (Amide I): Strong absorption bands around 1650-1680 cm⁻¹ are characteristic of the carbonyl groups in the two amide functionalities.

N-H Bending (Amide II): These bands typically appear in the 1510-1570 cm⁻¹ region.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ range are indicative of the phenyl ring.

C-H Stretching: Aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3200-3400Medium-Strong
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Medium
C=O Stretch (Amide I)1650-1680Strong
N-H Bend (Amide II)1510-1570Medium-Strong
Aromatic C=C Stretch1450-1600Medium

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted benzene ring would give a characteristic strong band.

C-C Backbone Stretching: Vibrations of the ethyl C-C bond and the bonds connecting the ethyl group to the ring would be visible.

C=O Stretching: The amide carbonyl stretches are also observable in the Raman spectrum, though typically weaker than in the IR.

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound, confirming its molecular connectivity and providing detailed insight into its chemical environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing valuable information about the chromophoric systems present.

The primary chromophore in this compound is the substituted benzene ring, specifically the 4-acetamidophenyl group. This system is expected to exhibit characteristic π → π* transitions. The acetamido group (-NHCOCH₃) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum.

The electronic absorption spectrum of this compound would likely be dominated by absorptions arising from the N-acetylated aniline (B41778) moiety. For comparison, acetanilide (B955) (N-phenylacetamide) in ethanol (B145695) typically shows a primary absorption band (π → π*) around 242 nm. The additional N-acetylethyl substituent on the benzene ring in the target molecule is not expected to significantly alter the position of this primary absorption band, as it does not extend the conjugation of the phenyl ring.

A secondary, lower intensity band, often referred to as a benzenoid band, may also be observable at longer wavelengths, which arises from transitions that are forbidden by symmetry in benzene but become allowed due to substitution.

Table 1: Predicted UV-Vis Absorption Characteristics of this compound

Transition Type Predicted λmax (nm) Chromophore
π → π* ~240-250 4-acetamidophenyl

Note: These are predicted values based on structurally similar compounds and require experimental verification.

The polarity of the solvent can influence the position of absorption maxima (λmax) in UV-Vis spectra, a phenomenon known as solvatochromism. For π → π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift) because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, for n → π* transitions, a blue shift (hypsochromic shift) is typically observed with increasing solvent polarity due to the stabilization of the non-bonding electrons in the ground state through interactions like hydrogen bonding.

For this compound, the dominant π → π* transition is expected to show a slight bathochromic shift as the solvent polarity increases from non-polar (e.g., hexane) to polar (e.g., ethanol or water).

Table 2: Predicted Solvent Effects on the π → π Transition of this compound*

Solvent Polarity Predicted Shift in λmax
Hexane Non-polar Shorter wavelength
Dichloromethane (B109758) Moderately polar Intermediate wavelength
Ethanol Polar, protic Longer wavelength

Note: The magnitude of the shift is generally small for π → π transitions in such systems.*

Spectrophotometric titration is a common method for determining the pKa of a compound that possesses a chromophore whose absorbance changes with pH. This method relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorption spectra.

This compound has two amide functional groups. Amides are generally very weak bases and even weaker acids, with pKa values typically well outside the standard aqueous pH range of 0-14. The amide protons are not readily ionizable in water, and the nitrogen lone pairs are delocalized through resonance with the carbonyl group, making them poor proton acceptors. Therefore, determining a pKa for this compound in aqueous solution using spectrophotometric methods would be challenging, as significant changes in the UV-Vis spectrum due to protonation or deprotonation of the amide groups are not expected under typical pH conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₂H₁₆N₂O₂.

The expected exact mass of the protonated molecule ([M+H]⁺) can be calculated as follows:

12 x C = 12 x 12.00000 = 144.00000

17 x H = 17 x 1.00783 = 17.13311

2 x N = 2 x 14.00307 = 28.00614

2 x O = 2 x 15.99491 = 31.98982

Total Exact Mass of [M+H]⁺ = 221.12867 u

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed elemental composition.

Table 3: Calculated Exact Mass for this compound

Ion Molecular Formula Calculated Exact Mass (u)
[M] C₁₂H₁₆N₂O₂ 220.12118
[M+H]⁺ C₁₂H₁₇N₂O₂⁺ 221.12867

Tandem mass spectrometry (MS/MS) experiments, where a precursor ion is selected and fragmented, can provide detailed structural information. The fragmentation of the protonated this compound ion ([M+H]⁺ at m/z 221.1) would be expected to proceed through several characteristic pathways, primarily involving cleavages of the amide bonds and the ethyl bridge.

Potential major fragmentation pathways include:

Cleavage of the ethylacetamide group: Loss of acetamide (B32628) (CH₃CONH₂) would result in a fragment ion corresponding to the 4-acetamidophenylethyl cation.

Benzylic cleavage: Cleavage of the C-C bond between the ethyl group and the phenyl ring is a common fragmentation pathway for phenylethylamine derivatives. This would lead to the formation of a tropylium-like ion or a related stabilized carbocation.

Cleavage of the N-acetyl group: Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamido groups is a characteristic fragmentation for N-acetylated compounds.

Amide bond cleavage: Cleavage of the C-N bond within the amide functionalities can also occur.

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of [C₁₂H₁₆N₂O₂ + H]⁺

Predicted m/z Proposed Structure/Loss
178 [M+H - CH₃CO]⁺ (Loss of an acetyl group)
162 [M+H - NH₂COCH₃]⁺ (Loss of acetamide)
134 Ion resulting from cleavage of the ethyl bridge
106 Ion corresponding to the 4-aminophenyl fragment

Note: The relative intensities of these fragment ions would depend on the collision energy and the specific instrumentation used.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the formation of the crystal lattice. For complex organic molecules such as this compound and its derivatives, crystallographic studies are essential for a complete understanding of their solid-state structure and properties.

While the full crystallographic data for the parent compound this compound is not extensively detailed in the available literature, analysis of its close derivatives provides significant structural information. Single-crystal X-ray diffraction studies have been successfully performed on compounds such as N-(4-Hydroxyphenethyl)acetamide and N-[2-(4-Nitrophenylamino)ethyl]acetamide, revealing key structural parameters.

For N-[2-(4-Nitrophenylamino)ethyl]acetamide, a single-crystal X-ray study conducted at 293 K determined that the planar nitrophenylamine and acetamide fragments are linked in a trans fashion. researchgate.net Key indicators from this study include an R-factor of 0.059 and a data-to-parameter ratio of 12.4. researchgate.net

A more detailed analysis is available for N-(4-Hydroxyphenethyl)acetamide. nih.govresearchgate.net Single crystals suitable for X-ray analysis were obtained by the slow evaporation of a methanol/water solution. nih.gov The diffraction data confirmed the molecular structure and provided precise bond lengths and angles, all of which were found to be within normal ranges. nih.govresearchgate.net The crystallographic data and refinement details for this derivative are summarized in the table below.

Crystallographic Data and Structure Refinement for N-(4-Hydroxyphenethyl)acetamide. nih.gov
ParameterValue
Empirical formulaC10H13NO2
Formula weight179.21
Temperature (K)298
Wavelength (Å)0.71073 (Mo Kα)
Crystal systemMonoclinic
Space groupP21/c
a (Å)9.9206 (13)
b (Å)8.7861 (11)
c (Å)11.4943 (16)
β (°)102.9980 (10)
Volume (ų)976.2 (2)
Z4
Calculated density (Mg m⁻³)1.219
Final R indices [I > 2σ(I)]R1 = 0.037
R indices (all data)wR2 = 0.100

The supramolecular architecture of crystals is dictated by a variety of intermolecular interactions. In the case of this compound derivatives, hydrogen bonding plays a crucial role in defining the crystal packing.

In the crystal structure of N-(4-Hydroxyphenethyl)acetamide, the packing is dominated by a network of intermolecular N–H···O and O–H···O hydrogen bonds. nih.govresearchgate.net These interactions link the hydroxy and acetamido groups of adjacent molecules, resulting in the formation of distinct tetramers characterized by an R₄⁴(25) graph-set motif. nih.govresearchgate.net These tetrameric units are then further assembled into a corrugated sheet structure that propagates parallel to the (001) plane. nih.govresearchgate.net The specific geometries of these hydrogen bonds are detailed in the table below.

Hydrogen-Bond Geometry (Å, °) for N-(4-Hydroxyphenethyl)acetamide. nih.gov
D—H···AD—HH···AD···AD—H···A
N1—H1···O1(i)0.862.082.9048 (18)161
O1—H1A···O2(ii)0.821.832.6464 (17)174
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+2, -z+1

Similarly, for N-[2-(4-Nitrophenylamino)ethyl]acetamide, the crystal structure is organized by N—H⋯O hydrogen bonds. researchgate.net These interactions link the molecules into layers that are arranged parallel to the (100) planes, demonstrating the directive influence of hydrogen bonding in the crystal packing of this derivative as well. researchgate.net

This methodology allows for a deeper understanding of the forces driving crystal formation beyond conventional hydrogen bonds, including weaker interactions like C-H···π interactions. Furthermore, by calculating the interaction energies between molecular pairs, 3D energy frameworks can be constructed. These frameworks provide a visual representation of the energetic architecture of the crystal, highlighting the relative strength and topology of the intermolecular forces.

Theoretical and Computational Investigations of N 2 4 Acetamidophenyl Ethyl Acetamide

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are powerful tools used to predict the electronic structure and properties of molecules from first principles. nih.gov Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to modern computational chemistry, offering a balance between accuracy and computational cost. nih.govmdpi.com These calculations would provide fundamental insights into the molecular properties of N-[2-(4-acetamidophenyl)ethyl]acetamide.

Optimized Molecular Geometries and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations (conformers) may exist.

Conformational analysis would systematically explore the potential energy landscape to identify these stable conformers and their relative energies. This analysis is critical because the molecule's shape influences its physical properties and biological activity. Studies on similar acetamide-containing molecules have successfully used DFT methods, such as B3LYP, to identify stable conformers and analyze their geometric parameters (bond lengths, bond angles, and dihedral angles). nih.govnih.gov For this compound, this would reveal how the two acetamide (B32628) groups and the ethyl linker orient themselves relative to the phenyl ring.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.govresearchgate.net Conversely, a large energy gap indicates high kinetic stability. nih.gov For this compound, a HOMO-LUMO analysis would involve calculating the energies of these orbitals and mapping their electron density distributions. This would identify the regions of the molecule most likely to be involved in electron-transfer processes, which is fundamental to understanding its chemical behavior. xisdxjxsu.asia

Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. The values are not real experimental or calculated data for the specified compound.

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the total charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. xisdxjxsu.asia The map uses a color scale to indicate different electrostatic potential values: red typically highlights regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would reveal the electrophilic and nucleophilic sites. It is expected that the oxygen atoms of the carbonyl groups would be centers of high electron density (red), while the hydrogen atoms attached to the nitrogen atoms would be regions of positive potential (blue). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition and binding.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational analysis predicts the frequencies of a molecule's normal modes of vibration. These calculated frequencies can be directly correlated with experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By performing these calculations on the optimized geometry of this compound, each predicted vibrational mode (e.g., N-H stretching, C=O stretching, phenyl ring deformations) could be assigned to a specific peak in an experimental spectrum. researchgate.net

This correlation serves two main purposes: it helps validate the accuracy of the computed molecular structure and provides a detailed, unambiguous interpretation of the experimental spectroscopic data. researchgate.net DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental results for a wide range of organic molecules, including various acetamides. nih.govxisdxjxsu.asia

Table 2: Representative Vibrational Modes and Frequencies This table illustrates the type of data that would be generated from a vibrational frequency analysis. The values are not real experimental or calculated data for the specified compound.

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹)
N-H Stretch Amide ~3300
C-H Stretch Aromatic ~3100
C-H Stretch Aliphatic ~2950
C=O Stretch Amide ~1670

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemrxiv.org Unlike the static picture provided by quantum chemical calculations, MD simulations provide a dynamic view of molecular behavior, which is essential for understanding complex biological processes such as a ligand binding to a protein. conicet.gov.ar

Simulation of Protein-Ligand Dynamics and Binding Conformations

MD simulations are widely used to explore the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (protein). conicet.gov.ar The process typically begins with a docked complex of the ligand in the protein's active site. The simulation then calculates the forces between all atoms in the system and uses these forces to predict their motions over a specific period, often nanoseconds to microseconds.

This simulation would reveal the stability of the ligand within the binding pocket, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, and explore different binding conformations the ligand might adopt. conicet.gov.ar Analyzing the trajectory of the simulation provides insights into the flexibility of both the ligand and the protein, offering a more realistic understanding of the binding event than static docking models alone.

Conformational Flexibility of this compound in Solution

The conformational landscape of this compound in a solution is characterized by a significant degree of flexibility, primarily due to the presence of several rotatable single bonds within its structure. The rotation around the amide bonds and the ethyl linker connecting the two phenyl rings gives rise to a variety of conformers with different spatial arrangements and energy levels.

Computational studies on similar N-substituted acetamides have demonstrated the existence of distinct rotamers, such as cis and trans isomers, arising from the restricted rotation around the C-N amide bond. rsc.org The energy barrier for this rotation is substantial, leading to the coexistence of multiple stable conformers in solution. The relative populations of these conformers are influenced by the polarity of the solvent. For instance, in related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, an increase in solvent polarity has been shown to favor the population of the more polar cis conformers over the gauche conformers. nih.govlookchem.com This suggests that in polar protic or aprotic solvents, the conformational equilibrium of this compound would likely shift to favor conformers that expose their polar amide groups for favorable interactions with the solvent molecules.

The ethyl linker further contributes to the molecule's flexibility, allowing the two acetamidophenyl moieties to adopt various orientations relative to each other. This flexibility is a key determinant of how the molecule can adapt its shape to fit into the binding sites of biological targets.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of potential drug candidates with their biological targets.

While specific molecular docking studies for this compound are not extensively reported in the available literature, the general principles of how acetamide derivatives interact with biological targets can be inferred from studies on analogous compounds. Acetamide derivatives have been investigated as inhibitors of various enzymes, including DNA gyrase, Mur B, and N-myristoyl transferase, which are crucial for microbial survival. rsc.org

In a hypothetical docking scenario, this compound, with its two amide groups, can act as both a hydrogen bond donor (from the N-H groups) and an acceptor (from the C=O groups). The phenyl rings can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. The flexible ethyl linker allows the molecule to adopt a conformation that maximizes these favorable interactions. The binding affinity, often expressed as a docking score or binding energy, would be a function of the sum of these interactions. The lower the binding energy, the more stable the ligand-target complex.

The stability of a ligand-target complex is determined by the sum of all interaction energies between the ligand and the protein. These interactions can be broadly categorized into electrostatic interactions (including hydrogen bonds), van der Waals interactions, and hydrophobic interactions.

For this compound, the primary contributors to the binding energy would be:

Hydrogen Bonds: The N-H groups of the two amide functionalities can form strong hydrogen bonds with acceptor residues (e.g., aspartate, glutamate, or the backbone carbonyl oxygen) in the target protein. Similarly, the carbonyl oxygens of the amides can accept hydrogen bonds from donor residues (e.g., lysine, arginine, or the backbone N-H).

Hydrophobic Interactions: The two phenyl rings and the ethyl linker are hydrophobic and can form favorable van der Waals and hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine in the binding pocket.

π-Interactions: The aromatic rings can participate in π-π stacking with aromatic residues or cation-π interactions with positively charged residues.

In Silico Prediction of Molecular Attributes Relevant to Biological Context

In silico tools are widely used to predict various molecular properties that are crucial for a compound's pharmacokinetic profile and drug-likeness.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is therefore a good indicator of oral bioavailability. The number of rotatable bonds is a measure of the conformational flexibility of a molecule. For a structurally similar compound, 2-(4-acetamidophenyl)-N-(4-ethylphenyl)acetamide, the computed TPSA is 58.2 Ų and it has 5 rotatable bonds. scielo.br Generally, compounds with a TPSA of less than 140 Ų are predicted to have good intestinal absorption.

Descriptor Predicted Value Reference
Topological Polar Surface Area (TPSA) 58.2 Ų scielo.br
Number of Rotatable Bonds 5 scielo.br

Several other physicochemical parameters can be predicted in silico to assess the drug-like properties of a molecule. These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For the related compound 2-(4-acetamidophenyl)-N-(4-ethylphenyl)acetamide, the following properties have been computed scielo.br:

Physicochemical Parameter Predicted Value Reference
Molecular Weight 296.4 g/mol scielo.br
Hydrogen Bond Donor Count 2 scielo.br
Hydrogen Bond Acceptor Count 2 scielo.br
Exact Mass 296.152477885 Da scielo.br

Structure Activity Relationship Sar Studies of N 2 4 Acetamidophenyl Ethyl Acetamide Analogues

Impact of Substituent Modifications on Molecular Interactions

The spatial arrangement of functional groups, dictated by positional isomerism and stereochemistry, is a critical determinant of a molecule's interaction with its biological target. While specific studies on the positional isomers of the acetamido group on the phenyl ring of N-[2-(4-acetamidophenyl)ethyl]acetamide are not extensively documented in publicly available research, general principles of medicinal chemistry suggest that moving the acetamido substituent from the para (4-position) to the meta (3-position) or ortho (2-position) would significantly alter the molecule's electronic distribution and steric shape. Such changes would likely impact the compound's ability to fit into a specific binding pocket and form key interactions, such as hydrogen bonds or van der Waals forces.

Stereochemistry introduces another layer of specificity. For analogues of this compound that possess chiral centers, the different stereoisomers can exhibit markedly different biological activities. This stereoselectivity is a hallmark of interactions with chiral biological macromolecules like receptors and enzymes. For instance, in related phenethylamine (B48288) derivatives, the stereoconfiguration at a chiral carbon can dramatically influence binding affinity and functional activity.

The electronic nature of substituents on the phenyl ring plays a pivotal role in modulating the molecular interactions of this compound analogues. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the acidity or basicity of nearby functional groups, thereby influencing binding affinity.

In studies of related N-phenylacetamide derivatives, a clear correlation between the electronic properties of substituents and biological activity has been observed. For example, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the type and position of substituents on the benzene (B151609) ring had a significant effect on their bactericidal activity. Specifically, the presence of electron-withdrawing groups like fluorine, chlorine, and bromine at the 4-position of the phenyl ring was found to enhance the inhibitory effect. nih.gov This suggests that for this compound analogues, strategic placement of EWGs could lead to more potent compounds, potentially by enhancing interactions with electron-deficient regions of a biological target.

Table 1: Impact of Electronic Effects of Phenyl Substituents on the Activity of N-Phenylacetamide Analogues

Substituent at 4-position Electronic Effect Observed Activity Trend
-F Electron-withdrawing High
-Cl Electron-withdrawing Moderate-High
-Br Electron-withdrawing Moderate
-CH3 Electron-donating Low

Note: This table is illustrative and based on general findings in related N-phenylacetamide series, as direct comparative data for this compound is not available.

The size and shape of substituents, or their steric effects, are crucial for the proper orientation of a ligand within a binding site. The introduction of bulky groups on the this compound scaffold can either enhance or hinder binding, depending on the topology of the target's binding pocket.

If the binding site is spacious, a bulky substituent might establish additional favorable van der Waals contacts, thereby increasing binding affinity. Conversely, if the binding pocket is sterically constrained, a bulky group could lead to steric clashes, preventing optimal binding and reducing activity. For instance, in studies of N-benzyl phenethylamines, the size of the substituent at the 4-position of the phenyl ring was found to influence functional activity, with a general trend of decreasing activity as the size of the substituent increased from methyl to propyl. This indicates a defined space limitation in the binding pocket of the receptor. Therefore, for analogues of this compound, the steric bulk of any introduced substituent must be carefully considered in the context of the target's architecture.

Role of Core Structure Alterations

Modifications to the core structure of this compound, such as within the ethyl linkage or the acetamide (B32628) functionality, can lead to significant changes in biological activity by altering the molecule's conformation, flexibility, and hydrogen bonding capacity.

The replacement of a carbon atom within the ethyl linkage with a heteroatom, such as oxygen or nitrogen, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. This bioisosteric replacement can affect the molecule's polarity, hydrogen bonding potential, and conformational flexibility.

For example, replacing the ethyl bridge with a more polar and flexible ether or amine linkage could alter the compound's solubility and ability to cross biological membranes. Furthermore, the introduction of a heteroatom can change the optimal conformation for binding. In the context of melatonin (B1676174) analogues, which share a similar N-acetylethylamine side chain, modifications to this linker have been shown to significantly impact receptor binding and activity. nih.govnih.gov These studies underscore the importance of the ethyl linkage in correctly positioning the terminal acetamide group for interaction with the target.

The acetamide group is a key functional moiety in this compound, likely participating in crucial hydrogen bonding interactions with the biological target. Altering this group can provide valuable SAR insights.

Modifications can include changing the acyl group (e.g., from acetyl to propionyl or a larger group), which would alter both steric and electronic properties. For instance, increasing the size of the acyl group could probe for additional hydrophobic interactions in the binding pocket. Alternatively, the entire acetamide group could be replaced with a bioisostere, a group with similar spatial and electronic characteristics. Common amide bioisosteres include triazoles, oxadiazoles, and other five-membered heterocycles. These replacements can offer advantages such as increased metabolic stability while maintaining the necessary hydrogen bonding interactions. Studies on various classes of bioactive compounds have demonstrated that such modifications can significantly impact potency and pharmacokinetic profiles. mdpi.com

Table 2: Potential Core Structure Alterations and Their Predicted Impact

Modification Predicted Effect on Properties
Ethyl Linkage
Heteroatom substitution (e.g., -O-, -NH-) Increased polarity, altered conformation and flexibility
Acetamide Functionality
Change in acyl group (e.g., propionyl) Altered steric bulk and lipophilicity

Note: This table represents predicted outcomes based on general medicinal chemistry principles, as specific data for this compound is limited.

Comparative Analysis with Related Acetamide and Phenylacetamide Scaffolds

Phenylacetamide derivatives, for instance, have been investigated for a range of biological activities, including anticancer effects. nih.gov Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that substitutions on the N-phenyl ring significantly impact cytotoxicity. For example, the presence of a nitro moiety was found to enhance cytotoxic effects against certain cancer cell lines compared to a methoxy (B1213986) moiety. nih.gov This suggests that the electronic properties of the substituents on the phenyl rings are critical determinants of activity.

Similarly, various acetamide derivatives have been synthesized and evaluated for activities such as analgesic and antioxidant effects. nih.govresearchgate.net Research on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives demonstrated significant analgesic properties. researchgate.net This highlights that the nature of the group attached to the acetamide nitrogen and the substituents on the side chain play a pivotal role in modulating the biological response.

Table 1: Comparative Analysis of Acetamide Scaffolds
Scaffold ClassGeneral StructureKey Structural FeaturesObserved Biological ActivitiesSAR Insights
PhenylacetamidesAryl-CH₂-CO-NH-ArylSubstituted N-phenyl ring; Phenylacetic acid coreAnticancer nih.govElectron-withdrawing groups on the N-phenyl ring can enhance cytotoxicity. nih.gov
Thio-AcetamidesR-S-CH₂-CO-NH-R'Thioether linkage; Heterocyclic groups (e.g., benzothiazole, tetrazole)Analgesic researchgate.netThe nature of the heterocyclic systems significantly influences analgesic potency. researchgate.net
N-phenylethyl-AcetamidesR-CO-NH-CH₂-CH₂-ArylPhenylethylamine core; Varied acyl groupsKinase Inhibition mdpi.comSubstitutions on the phenyl ring and the nature of the N-acyl group are critical for kinase selectivity and potency. mdpi.com
This compoundCH₃CONH-Aryl-CH₂CH₂-NHCOCH₃4-acetamidophenyl group; N-ethylacetamide side chain(Hypothesized based on structural similarity) Neuromodulatory, Anti-inflammatoryBoth acetamide groups likely serve as key interaction points (hydrogen bond donors/acceptors). The central phenyl ring acts as a rigid scaffold.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features can be identified based on its structure and comparison with related active compounds. researchgate.net

The primary features include:

Hydrogen Bond Acceptors: The carbonyl oxygens of both acetamide groups are strong hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H protons of both acetamide groups can act as hydrogen bond donors.

Aromatic Ring: The central 1,4-disubstituted phenyl ring serves as a hydrophobic core and can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic Ethyl Linker: The ethylene (B1197577) bridge provides conformational flexibility and contributes to the hydrophobic character of the molecule, influencing its orientation within a binding pocket.

The spatial arrangement of these features is critical. The distance and relative orientation between the two acetamide groups, dictated by the rigid phenyl ring and the flexible ethyl linker, define the molecule's ability to fit into a specific binding site. High-throughput screening of similar compounds, such as (1H-pyrazol-4-yl)acetamides, has been used to identify potent antagonists for receptors like P2X(7), underscoring the importance of the acetamide moiety in target binding. researchgate.net The SAR of these series revealed that modifications to the groups attached to the core scaffold significantly altered potency and pharmacokinetic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org Developing a QSAR model for this compound analogues would be a valuable step in predicting the activity of novel derivatives and guiding synthetic efforts. nih.govresearchgate.net

The conceptual process for developing a QSAR model for this class of compounds would involve the following steps:

Data Set Assembly: A series of this compound analogues would be synthesized with systematic variations at different positions (e.g., substitutions on the phenyl ring, modification of the ethyl linker, or replacement of the acetamide groups). The biological activity of each compound against a specific target would be determined experimentally.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: (e.g., connectivity indices) which describe the atomic connectivity within the molecule.

Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the calculated descriptors (independent variables) to the biological activity (dependent variable). The predictive power of the QSAR model must be rigorously validated using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. nih.gov

The resulting QSAR model could then be used to predict the biological activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for further development.

Strategic Design Principles for Next-Generation this compound Derivatives

Building upon SAR and QSAR insights, several strategic design principles can be employed to create next-generation derivatives of this compound with enhanced potency, selectivity, and drug-like properties. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to explore novel chemical space, improve compound properties, and circumvent patent issues. nih.govnih.govresearchgate.net

Scaffold Hopping: This involves replacing the central 4-acetamidophenyl-ethyl core with a structurally different scaffold that maintains the essential 3D arrangement of the key pharmacophoric features. researchgate.net The goal is to discover new chemotypes with potentially superior properties. For instance, the phenyl ring could be replaced by various heterocyclic systems (e.g., pyridine (B92270), pyrazole, thiazole) that could introduce new interaction points, alter solubility, and modify the metabolic profile.

Bioisosteric Replacements: This strategy involves the substitution of specific functional groups with other groups that have similar physical or chemical properties, with the aim of retaining biological activity while improving other characteristics. researchgate.netu-strasbg.fr For the this compound scaffold, several bioisosteric replacements could be considered.

Table 2: Potential Bioisosteric Replacements
Original GroupPotential BioisostereRationale for Replacement
Acetamide (-NH-CO-CH₃)Sulfonamide (-NH-SO₂-CH₃), Reverse Amide (-CO-NH-CH₃), TetrazoleTo alter hydrogen bonding capacity, improve metabolic stability, and modify polarity.
Phenyl RingThiophene, Pyridine, PyrazoleTo introduce heteroatoms for new hydrogen bonding interactions, improve solubility, and alter electronic properties.
Ethyl Linker (-CH₂-CH₂-)Ethene (-CH=CH-), Ethyne (-C≡C-), CyclopropaneTo introduce conformational rigidity and explore different spatial orientations of the terminal group.

Fragment-Based Drug Design (FBDD) is an alternative to high-throughput screening for identifying lead compounds. researchgate.netopenaccessjournals.com This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the biological target. pharmacelera.com Once identified, these fragments can be optimized into more potent leads through strategies like fragment growing, linking, or merging. bu.educresset-group.com

Applying FBDD to a target of this compound would conceptually involve:

Fragment Screening: A library of fragments would be screened against the target protein using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to identify binders. researchgate.net Fragments resembling parts of the lead molecule, such as acetanilide (B955) or phenylethylamine, would be included.

Hit Characterization: The binding mode of the identified fragment hits would be determined, often by obtaining a crystal structure of the fragment-protein complex. This provides detailed information about the key interactions in the binding pocket. cresset-group.com

Lead Optimization: The initial low-affinity fragments would be elaborated into higher-affinity compounds. This can be achieved by:

Fragment Growing: Adding functional groups to the fragment to engage with adjacent pockets in the binding site. bu.edu

Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the protein. pharmacelera.com

Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule.

This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better ligand efficiency and physicochemical properties. openaccessjournals.com

Compound Index

Compound Name
This compound
2-(4-Fluorophenyl)-N-phenylacetamide
N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide
(1H-pyrazol-4-yl)acetamide
acetanilide
phenylethylamine

Mechanistic Biological Investigations of N 2 4 Acetamidophenyl Ethyl Acetamide

Molecular Target Identification and Validation

Comprehensive searches of scientific literature and bioactivity databases did not yield specific studies identifying and validating the molecular targets of N-[2-(4-acetamidophenyl)ethyl]acetamide. While research exists for structurally related acetamide (B32628) compounds, direct experimental data on the specific molecular interactions of this compound are not available in the reviewed sources.

Enzyme Inhibition Studies (e.g., acetylcholinesterase, COX-2, kinases)

There is no available scientific literature detailing the inhibitory effects of this compound on key enzymes such as acetylcholinesterase, cyclooxygenase-2 (COX-2), or various kinases. While derivatives of acetamide have been explored as inhibitors for a range of enzymes, specific inhibitory activity and associated kinetics for this compound have not been reported.

Protein-Ligand Binding Assays

Direct protein-ligand binding assays to determine the binding affinity and specificity of this compound to specific protein targets have not been documented in the available scientific literature. Consequently, there is no data on its binding constants (e.g., Kd, Ki) or the thermodynamic and kinetic parameters of its interaction with any protein.

Receptor Interaction Profiling (without specifying therapeutic benefit)

A receptor interaction profile for this compound is not available in the public domain. Screening assays to determine its binding affinity for a broad panel of receptors have not been published, and therefore its potential interactions with G-protein coupled receptors (GPCRs), ion channels, or other receptor types remain uncharacterized.

Cellular Level Biological Responses (In Vitro Studies)

In vitro studies focusing on the cellular responses to this compound are not described in the current body of scientific literature.

Investigation of Cellular Pathway Modulation

There are no published studies investigating the effects of this compound on specific cellular signaling pathways. Research on its potential to modulate pathways such as MAPK, NF-κB, or PI3K/Akt signaling, or its impact on gene expression and protein activation within these pathways, has not been reported.

Cellular Uptake and Distribution Mechanisms (excluding pharmacokinetic profiling)

The mechanisms by which this compound is taken up by cells and its subsequent subcellular distribution have not been investigated. There is no information available regarding its passive diffusion or active transport across the cell membrane, nor any studies on its localization within cellular compartments.

Preclinical in vitro Antimicrobial Activity Assays

There is a notable absence of published studies detailing the in vitro antimicrobial activity of this compound. Searches of scientific databases did not yield specific data on its efficacy against various strains of bacteria or fungi. Consequently, information regarding its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), or the spectrum of its potential antimicrobial action is not available. Without such foundational research, the potential of this compound as an antimicrobial agent remains unevaluated.

Preclinical in vitro Anti-Inflammatory Activity Assays

Detailed investigations into the preclinical in vitro anti-inflammatory properties of this compound have not been reported in the accessible scientific literature. There are no available assays measuring its potential to inhibit key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), or interleukin-6 (IL-6). Furthermore, its effect on nitric oxide synthase (NOS) activity or its ability to modulate inflammatory signaling pathways in cell-based assays remains uncharacterized.

Preclinical in vitro Antiproliferative Activity Assays in Cell Lines

The scientific literature lacks specific data on the preclinical in vitro antiproliferative activity of this compound against any cancer cell lines. There are no published studies that have evaluated its cytotoxic or cytostatic effects. As a result, key parameters such as the half-maximal inhibitory concentration (IC50) across different cancer cell types are unknown. The mechanism of any potential antiproliferative action, whether through apoptosis, cell cycle arrest, or other pathways, has not been investigated.

Mechanistic Insights from In Vivo Preclinical Models

Consistent with the lack of in vitro data, there is no available information from in vivo preclinical models to provide mechanistic insights into the biological effects of this compound.

Molecular Events Influenced by this compound in Animal Models

There are no published studies that describe the molecular events influenced by the administration of this compound in animal models. Research into its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its interaction with specific molecular targets in a living organism, has not been made public.

Biomarker Modulation Studies in Preclinical Systems

No studies have been found that report on the modulation of specific biomarkers in preclinical systems following exposure to this compound. The effect of the compound on physiological or pathological biomarkers that could indicate a therapeutic or adverse effect is currently undocumented in the scientific literature.

Future Directions and Emerging Research Opportunities for N 2 4 Acetamidophenyl Ethyl Acetamide

Exploration of Novel Synthetic Methodologies

The synthesis of acetamide (B32628) derivatives often involves multi-step reactions. nih.gov For instance, the creation of related N-phenylacetamide derivatives can start from precursors like p-phenylenediamine, involving steps such as aniline (B41778) protection, amide formation, and deprotection to yield key intermediates. nih.gov Similarly, N-(4-aminophenyl) acetamide, a related structure, can be synthesized via the reduction of N-(4-nitrophenyl) acetamide using catalysts like iron or zinc. researchgate.netresearchgate.net

Future research into the synthesis of N-[2-(4-acetamidophenyl)ethyl]acetamide should move beyond these traditional approaches to explore more efficient and environmentally friendly techniques. Emerging areas of interest include:

Cooperative Catalysis: This approach uses a combination of catalysts, such as a Lewis acid and a Brønsted base, to facilitate bond formation under mild, pH-neutral conditions. nih.gov This could allow for late-stage functionalization, enabling the creation of diverse analogues of the target compound with high functional group tolerance. nih.gov

Electrochemical Synthesis: The direct electrochemical conversion of simple, abundant molecules like CO2 and N2 into acetamide has been demonstrated on single-atom alloy catalysts. acs.org Adapting such innovative C-C and C-N bond-forming strategies could provide a highly efficient and sustainable route to this compound and its derivatives. acs.org

Solvent-Free and Microwave-Assisted Synthesis: Green chemistry principles are increasingly important in chemical synthesis. archivepp.com The use of microwave irradiation, potentially with catalysts like tannic acid, offers a simple, economical, and environmentally friendly alternative to conventional heating methods for producing acetamide derivatives. archivepp.com

Synthetic MethodologyPotential AdvantageRelevant Precursor/Analogue Research
Cooperative Catalysis High functional group tolerance; mild reaction conditions. nih.govGeneral arming of bioactive amides. nih.gov
Electrochemical Synthesis Use of abundant starting materials (e.g., CO2, N2); sustainability. acs.orgSynthesis of the parent compound, acetamide. acs.org
Microwave-Assisted Synthesis Environmentally friendly; economical; rapid. archivepp.comGeneral synthesis of acetamide derivatives. archivepp.com

Advanced Computational Approaches for Structure-Function Prediction

In silico methods are indispensable for accelerating drug discovery by predicting the properties of molecules before their synthesis. msu-journal.com For this compound, a comprehensive computational evaluation could provide foundational insights into its potential as a bioactive agent. Such studies have been effectively applied to numerous related acetamide derivatives. nih.govmdpi.comresearchgate.net

Key computational approaches to be explored include:

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a specific protein target. For example, docking studies on novel pyrazolopyrimidine acetamide derivatives helped identify high-affinity ligands for the 18kDa translocator protein (TSPO). mdpi.com Similar studies could predict potential biological targets for this compound.

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure, reactivity, and polarizability of a molecule. researchgate.net These quantum chemical studies can help understand the compound's stability and reactive sites, as demonstrated in the characterization of other novel acetamide-copper(II) complexes. nih.gov

ADME Prediction: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating a compound's "drug-likeness." msu-journal.com Online tools can rapidly calculate physicochemical parameters to assess oral bioavailability and filter out unpromising candidates early in the discovery process. msu-journal.com

Computational MethodPrimary ApplicationExample from Related Compounds
Molecular Docking Predicts binding affinity and interaction with protein targets.Identification of TSPO ligands; investigation of potential Alzheimer's disease inhibitors. mdpi.comresearchgate.net
Density Functional Theory (DFT) Elucidates electronic structure, chemical reactivity, and stability.Characterization of acetamide-copper(II) complexes. nih.gov
ADME Screening Predicts pharmacokinetic properties and "drug-likeness".Evaluation of thiazolidine (B150603) derivatives for oral bioavailability. msu-journal.com

Delving Deeper into Specific Molecular Mechanisms of Action

The molecular mechanism of this compound is currently uncharacterized. Future research must focus on elucidating how it interacts with biological systems at a molecular level. Insights can be drawn from structurally related compounds like Phenacetin (N-(4-ethoxyphenyl)acetamide), a non-narcotic analgesic. nih.gov Phenacetin is known to act as an analgesic at the spinal cord and potentially as a cyclooxygenase (COX) inhibitor, though its preference for COX-1 or COX-2 is not clear. nih.govdrugbank.com

A focused research program should investigate whether this compound shares similar mechanisms or possesses novel activities. Key research questions would include:

Does the compound inhibit COX enzymes or other pathways related to pain and inflammation?

What are the primary and secondary protein targets of the compound?

How does its structure relate to its binding affinity and functional activity at these targets?

Unraveling these mechanisms is critical for understanding the compound's potential therapeutic effects and guiding further structural optimization.

Development of Advanced Analytical Techniques for this compound and Its Metabolites

While basic characterization techniques like FTIR, UV/VIS, and MS are used to identify newly synthesized acetamide compounds, advanced analytical methods are required for quantitative analysis in complex biological matrices. researchgate.netresearchgate.net The development of such methods is crucial for pharmacokinetic studies and for understanding the metabolic fate of this compound.

The metabolism of related compounds can be complex. Phenacetin, for instance, can be metabolized through various pathways, including O-deethylation to acetaminophen (B1664979), N-hydroxylation, and epoxidation, leading to the formation of reactive metabolites like N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov Therefore, analytical methods must be capable of detecting not only the parent compound but also its potential metabolites.

Future analytical development should focus on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for quantifying drugs and their metabolites in biological fluids like plasma and serum. nih.gov

High-Performance Liquid Chromatography (HPLC): Robust HPLC methods, often using a C18 column and UV detection, can be developed for the simultaneous determination of a parent drug and its key metabolites. nih.govresearchgate.net For example, an HPLC method was developed to simultaneously measure paracetamol, its toxic metabolite NAPQI, and its antidote in plasma. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be applied for the simultaneous quantification of related compounds in pharmaceutical formulations. nih.gov

Analytical TechniqueApplicationRationale
LC-MS/MS Quantitative analysis of parent compound and metabolites in biological samples.High sensitivity and specificity. nih.gov
HPLC with UV/DAD Simultaneous quantification of drug, metabolites, and other relevant compounds in plasma.Robustness and ability to resolve multiple analytes in a single run. nih.govresearchgate.net
GC-MS Quantification in pharmaceutical formulations and potentially for certain metabolites.Established technique for simultaneous analysis. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic view of the biological effects of this compound, future research should leverage multi-omics approaches. nih.gov This strategy integrates data from different biomolecular levels—such as genomics, transcriptomics, proteomics, and metabolomics—to understand how a compound perturbs biological systems. nashbio.com

By applying a multi-omics strategy, researchers can:

Identify Novel Drug Targets: Integrating transcriptomic and proteomic data can reveal cellular pathways that are dysregulated by the compound, highlighting potential new therapeutic targets. nashbio.com

Discover Biomarkers: A multi-omics analysis can uncover molecular signatures that predict a system's response to the compound, leading to the discovery of biomarkers for efficacy or toxicity. nih.gov

Elucidate Mechanisms of Action: By observing changes across the genome, proteome, and metabolome, researchers can build a comprehensive picture of the compound's mechanism of action, moving beyond a single-target perspective. nih.gov

Machine learning and other advanced computational tools are essential for integrating and interpreting these large, complex datasets to generate meaningful biological insights. frontiersin.org

Collaborative Research Paradigms in Acetamide Chemistry and Biology

Advancing the understanding of this compound will require a multidisciplinary, collaborative approach. The complexity of modern drug discovery necessitates the integration of expertise from various fields. utexas.edu Effective research paradigms would involve close collaboration between:

Synthetic and Medicinal Chemists: To design and create novel analogues and develop efficient synthetic routes.

Computational Biologists: To perform in silico screening, predict structure-activity relationships, and analyze multi-omics data.

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo studies to determine biological activity and elucidate mechanisms of action.

Analytical Chemists: To develop and validate robust methods for quantifying the compound and its metabolites.

Such collaborative efforts, focused on bridging basic science with clinical applications, are essential for translating fundamental chemical discoveries into tangible therapeutic innovations. utexas.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[2-(4-acetamidophenyl)ethyl]acetamide, and how can purity be optimized during synthesis?

  • Methodological Answer : A common approach involves coupling 4-acetamidophenethylamine with acetyl chloride or acetic anhydride under reflux conditions in a polar aprotic solvent (e.g., dichloromethane or DMF). Catalytic bases like triethylamine are used to neutralize HCl byproducts. Purification typically employs recrystallization from ethanol or column chromatography using silica gel with a gradient of ethyl acetate/hexane. Purity (>95%) is verified via HPLC (C18 column, mobile phase: acetonitrile/water) and NMR (e.g., absence of residual solvent peaks in 1H^1H-NMR at δ 1.5–2.5 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H^1H-NMR : Confirm the presence of acetamide protons (N–CO–CH3_3) as a singlet at δ ~2.1 ppm and aromatic protons (4-substituted phenyl) as a doublet at δ ~7.2–7.5 ppm.
  • IR Spectroscopy : Look for C=O stretching at ~1650–1680 cm1^{-1} (amide I band) and N–H bending at ~1550 cm1^{-1}.
  • LC-MS : Verify molecular ion peaks at m/z = 236.3 (M+H+^+) and fragmentation patterns consistent with the ethylacetamide backbone.
    Cross-referencing with NIST spectral databases ensures accuracy .

Q. How can solubility and stability of this compound be experimentally determined for in vitro studies?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Quantify saturation concentration via UV-Vis spectroscopy (λmax ~255 nm) and validate with HPLC .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or LC-MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from tautomerism, residual solvents, or crystallographic packing effects. For example, intramolecular hydrogen bonds (e.g., N–H···O=C) can alter NMR chemical shifts. Use 13C^{13}C-NMR DEPT experiments to confirm carbon environments and single-crystal X-ray diffraction to resolve packing interactions (e.g., centrosymmetric head-to-tail hydrogen bonding observed in analogous acetamides) .

Q. What computational strategies are recommended for predicting the biological activity or receptor binding of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of target receptors (e.g., COX-2 or serotonin transporters) to model interactions. Prioritize the acetamide moiety’s hydrogen-bonding potential with active-site residues.
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and electrostatic potential surfaces. Validate with in vitro assays (e.g., enzyme inhibition IC50_{50}) .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing side products (e.g., diacetylated byproducts)?

  • Methodological Answer :

  • Kinetic Control : Use lower temperatures (0–5°C) and dropwise addition of acetylating agents to favor monoacetylation.
  • In Situ Monitoring : Employ FTIR or inline NMR to detect intermediates.
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess acetic anhydride. Scale-up via flow chemistry reduces thermal gradients .

Q. What experimental approaches are suitable for investigating the compound’s stability under physiological conditions (e.g., plasma or simulated gastric fluid)?

  • Methodological Answer :

  • Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS/MS.
  • Simulated Gastric Fluid : Use 0.1 M HCl (pH 1.2) with pepsin. Monitor degradation products (e.g., hydrolyzed acetamide) using chiral HPLC if stereoisomers form .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies may stem from off-target effects or metabolite interference. Use tandem mass spectrometry (LC-MS/MS) to identify metabolites. Validate computational models with SPR (surface plasmon resonance) binding assays or CRISPR-edited cell lines to isolate target pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.